

Application of Grubbs Catalyst 2nd Generation in Polymer Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Grubbs Catalyst 2nd Generation

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Introduction

The Grubbs Catalyst® 2nd Generation is a highly efficient and versatile ruthenium-based catalyst for olefin metathesis. Its superior reactivity, enhanced stability, and broad functional group tolerance compared to the first-generation catalyst have made it an indispensable tool in polymer chemistry.[1][2][3] This document provides detailed application notes and experimental protocols for the use of **Grubbs Catalyst 2nd Generation** in two key polymerization techniques: Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) polymerization. These methods allow for the synthesis of a wide range of polymers with controlled architectures and functionalities, finding applications in materials science, fine chemicals, and the pharmaceutical industry.[4][5]

Key Features of Grubbs Catalyst 2nd Generation

- **High Activity:** Exhibits higher catalytic activity than the first-generation catalyst, allowing for lower catalyst loadings and faster reaction times.[2]
- **Broad Functional Group Tolerance:** Tolerant to a wide variety of functional groups, enabling the polymerization of complex and functionalized monomers.[1][3]

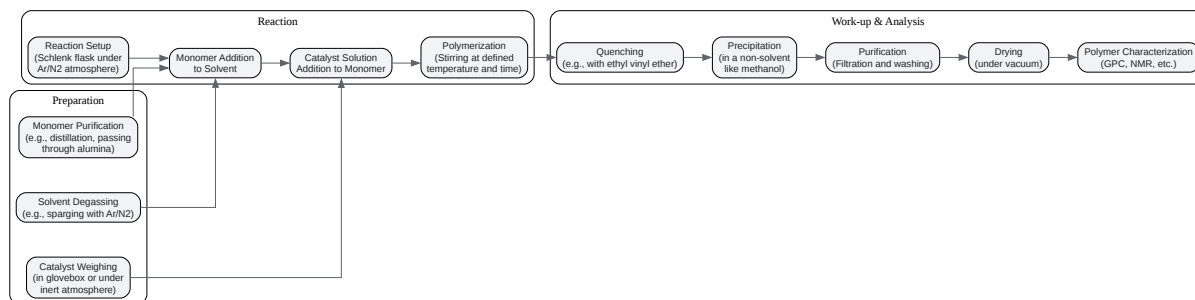
- **Enhanced Stability:** More stable to air and moisture than many other olefin metathesis catalysts, although handling under an inert atmosphere is still recommended for optimal results and longevity.^{[2][6]}
- **Versatility:** Effective for various olefin metathesis reactions, including ROMP, ADMET, Ring-Closing Metathesis (RCM), and Cross-Metathesis (CM).^{[4][6]}

Applications in Polymer Chemistry

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins.^[7] It is a powerful method for synthesizing polymers with diverse architectures, including linear polymers, block copolymers, and polymer brushes.^{[8][9]} The living nature of ROMP, when controlled, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).^[8]

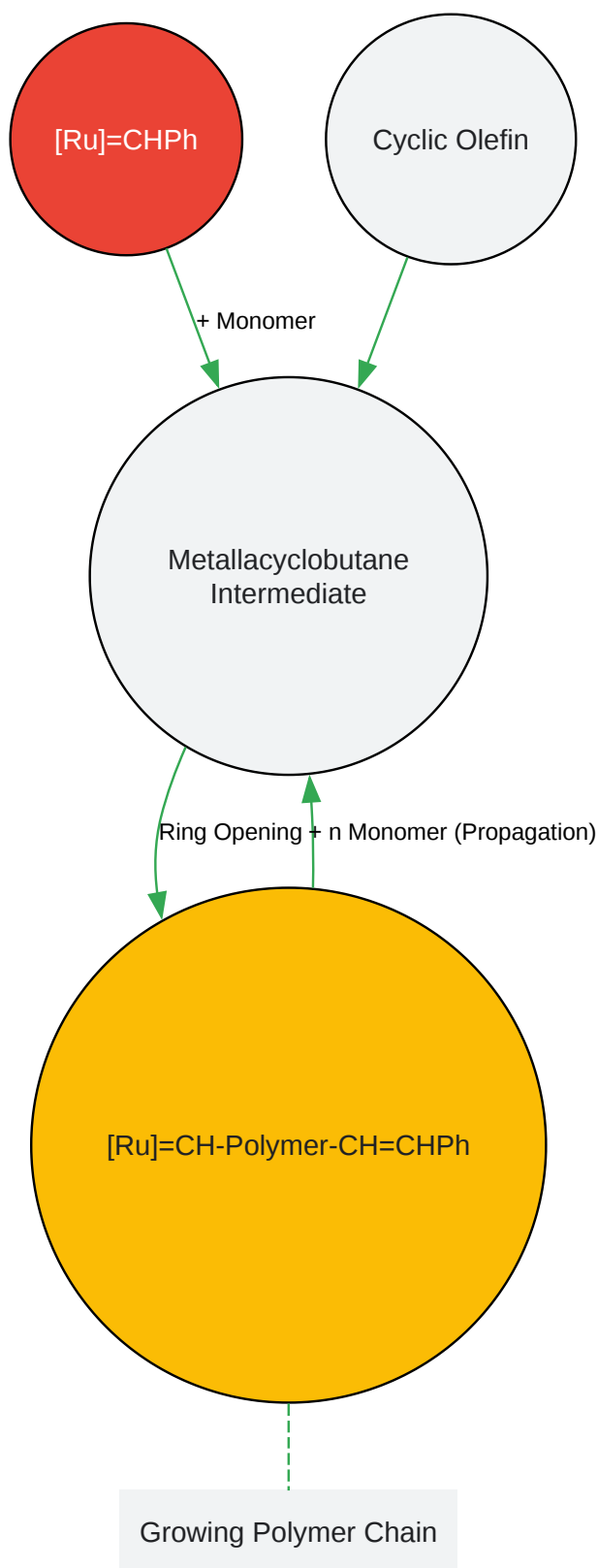
The following diagram outlines a typical experimental workflow for performing a ROMP reaction using **Grubbs Catalyst 2nd Generation**.



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Caption: General experimental workflow for ROMP.

The mechanism of ROMP involves the reaction of the ruthenium carbene catalyst with a cyclic olefin to form a metallacyclobutane intermediate. Ring-opening of this intermediate regenerates a new ruthenium carbene species that is attached to the growing polymer chain, which then propagates by reacting with subsequent monomer molecules.



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Caption: Catalytic cycle of ROMP.

Monomer	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Mn (g/mol)	PDI (Mw/Mn)	Reference
Dicyclopentadiene (DCPD)	0.04 - 0.3 wt%	Neat	20 - 220	Varies	Cross-linked	N/A	[1]
Dicyclopentadiene (DCPD)	nDCPD:n cat = 10000:1	Neat	25 -> 140	3	Cross-linked	N/A	[2]
5-Norbornene-2,3-dicarboxylic anhydride	Varies	DMF	RT	Varies	Varies	Varies	[10]
Norbornene Derivatives	Varies	Varies	Varies	Varies	Controlled	Low (<1.2)	[8]
5-Ethylidene-2-norbornene	1:3000 (cat:mon)	-	RT	1 min	High Conv.	N/A	[7]

This protocol describes the bulk polymerization of dicyclopentadiene.

Materials:

- Dicyclopentadiene (DCPD), endo-isomer (Sigma-Aldrich, 95%)[2]

- Grubbs Catalyst® 2nd Generation (Sigma-Aldrich)[2]
- Ethyl vinyl ether (for quenching)
- Argon or Nitrogen gas (high purity)
- Standard Schlenk line and glassware

Procedure:

- **Monomer Preparation:** If required, purify the DCPD by vacuum distillation to remove inhibitors and impurities.[11] For many applications, commercial-grade DCPD can be used as received.[1]
- **Reaction Setup:** Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
- **Catalyst Preparation:** In a glovebox or under a positive pressure of inert gas, weigh the desired amount of **Grubbs Catalyst 2nd Generation** into a small vial. A typical monomer-to-catalyst molar ratio (nDCPD:ncat) is in the range of 10,000:1 to 30,000:1.[2]
- **Polymerization:**
 - Add the desired amount of DCPD to the Schlenk flask via syringe.
 - If the catalyst was weighed outside a glovebox, dissolve it in a minimal amount of anhydrous, degassed solvent (e.g., toluene) and add the solution to the stirred monomer. If weighed in a glovebox, the solid catalyst can be added directly to the monomer.[1]
 - The polymerization of DCPD is highly exothermic. For smaller scales, the reaction can be run at room temperature. For larger scales, cooling may be necessary to control the reaction rate.
 - The reaction mixture will quickly become viscous and solidify. The polymerization time can vary from minutes to hours depending on the catalyst loading and temperature.[2]
- **Curing:** For complete conversion and optimal material properties, a post-curing step at elevated temperatures is often employed. A typical curing profile is 1 hour at 60°C followed

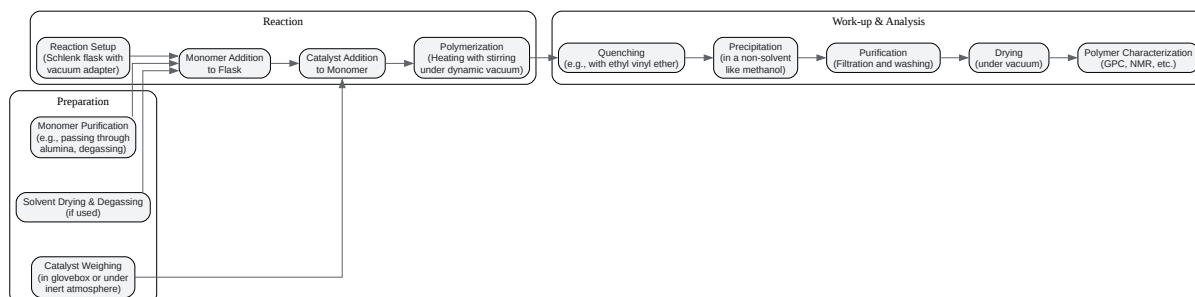
by 1 hour at 140°C.[2]

- Quenching (for soluble polymers): If a soluble polymer is desired (not typical for DCPD), the reaction can be quenched by adding a small amount of ethyl vinyl ether.
- Characterization: The resulting cross-linked polymer (poly-DCPD) can be characterized by thermomechanical analysis (DMA) to determine the glass transition temperature (T_g) and mechanical testing to evaluate its tensile strength and modulus.[1]

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization of α,ω -dienes that forms linear unsaturated polymers and a small molecule byproduct, typically ethylene.[9] The removal of the volatile byproduct drives the reaction towards the formation of high molecular weight polymer. [5] ADMET is a powerful technique for synthesizing well-defined, high-purity unsaturated polyesters and polyolefins (after hydrogenation).[5][12]

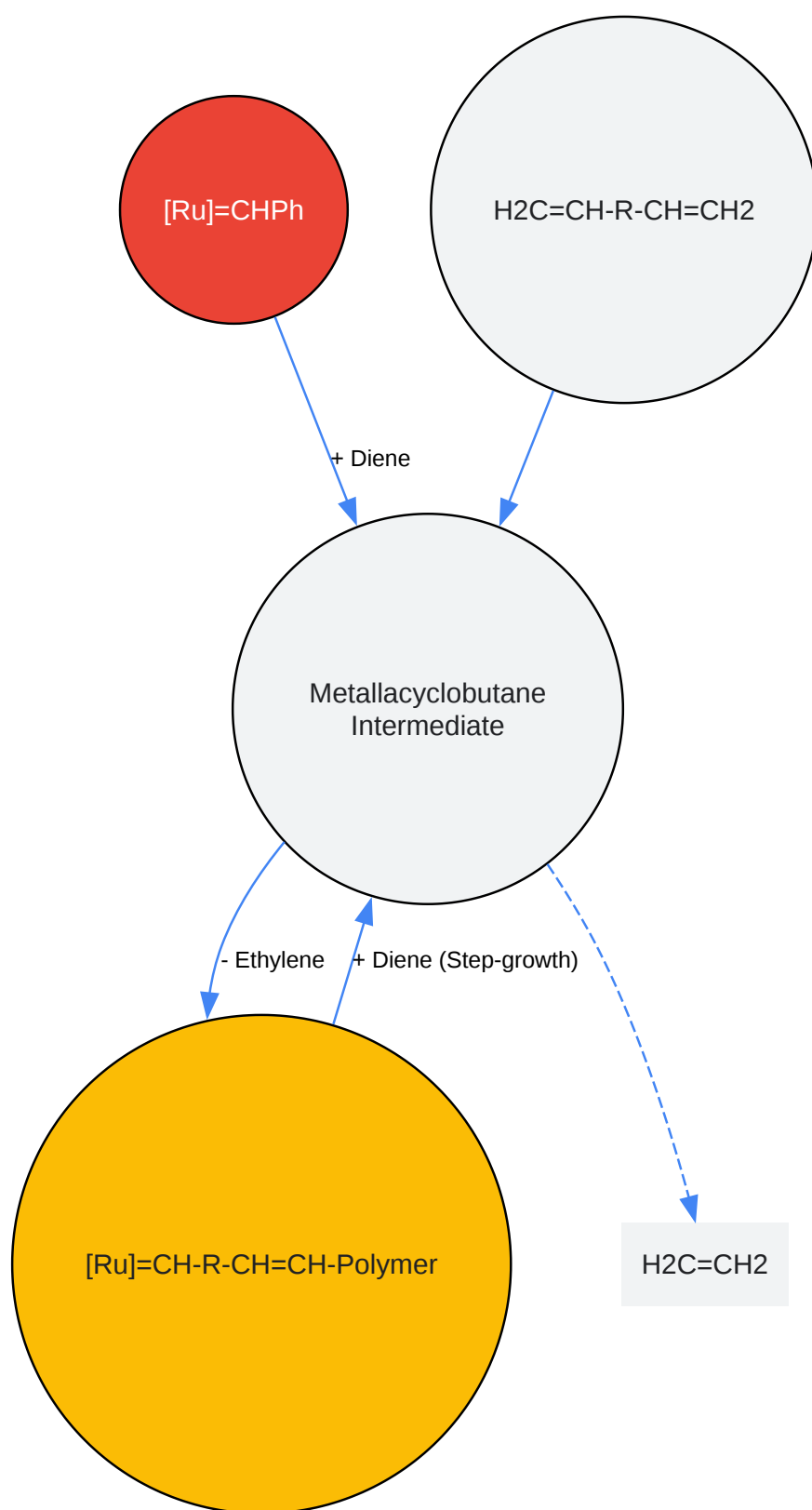
The workflow for ADMET is similar to ROMP but includes a crucial step of applying a vacuum to remove the ethylene byproduct.



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Caption: General experimental workflow for ADMET.

The ADMET mechanism involves the reaction of the ruthenium carbene with a terminal diene to form a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to release ethylene and form a new ruthenium carbene attached to the growing polymer chain. The reaction proceeds in a step-growth manner.



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Caption: Catalytic cycle of ADMET.

Monomer	Catalyst Loading ([M]/[C])	Solvent	Temperature (°C)	Time (h)	Mn (g/mol)	PDI (Mw/Mn)	Reference
1,9-Decadiene	250:1 - 1000:1	Toluene or Neat	50 - 80	Varies	High	< 2.0	[5]
Diallyl disulfide (copolymer with cyclooctene)	Varies	-	Mild	Varies	5,800 - 42,800	Varies	[13]
α,ω -dienes	2 mol%	Polarclean	80	18	Varies	Varies	[14]
1,9-Decadiene	0.1 mol%	Neat	Varies	Varies	40,000	Varies	[15]

This protocol provides a general procedure for the ADMET polymerization of 1,9-decadiene.[5]

Materials:

- 1,9-Decadiene (monomer)
- Grubbs Catalyst® 2nd Generation
- Anhydrous toluene or chlorobenzene (solvent, optional)
- Activated alumina
- Ethyl vinyl ether (for quenching)
- Methanol (for precipitation)
- Argon or Nitrogen gas (high purity)

- Schlenk flask with a high-vacuum adapter and standard laboratory glassware

Procedure:

- Monomer and Solvent Preparation:
 - Purify the 1,9-decadiene by passing it through a column of activated alumina to remove polar impurities.
 - Thoroughly degas the purified monomer by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
 - If a solvent is used, ensure it is anhydrous and thoroughly degassed.
- Reaction Setup:
 - In a glovebox or under a continuous stream of inert gas, add the desired amount of **Grubbs Catalyst 2nd Generation** to a Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ($[M]/[C]$) is between 250:1 and 1000:1.[\[5\]](#)
- Monomer Addition:
 - Add the purified and degassed 1,9-decadiene to the Schlenk flask containing the catalyst via syringe or cannula.
 - If using a solvent, add it at this stage.
- Polymerization:
 - Connect the flask to a high-vacuum line (typically < 50 mTorr) to continuously remove the ethylene byproduct. This is crucial for driving the polymerization to high molecular weights.
 - Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.[\[5\]](#)
 - The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

- Termination and Polymer Isolation:
 - After the desired reaction time (which can range from a few hours to over 24 hours depending on the target molecular weight), cool the mixture to room temperature.
 - Break the vacuum with an inert gas and quench the reaction by adding a small amount of ethyl vinyl ether.
 - Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane) if necessary.
 - Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.
- Purification:
 - Filter the precipitated polymer.
 - Wash the polymer with fresh non-solvent to remove any residual catalyst and unreacted monomer.
 - Dry the polymer under vacuum to a constant weight.
- Characterization:
 - The molecular weight (M_n and M_w) and polydispersity index (PDI) of the resulting poly(octenylene) can be determined by Gel Permeation Chromatography (GPC).
 - The polymer structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Handling and Safety Precautions

- Inert Atmosphere: While more stable than earlier catalysts, for best results and to prolong its shelf life, **Grubbs Catalyst 2nd Generation** should be handled and stored under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).^[4]
- Storage: Store the catalyst at 2-8°C in a tightly sealed container.^[4]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the catalyst and reagents.[4]
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4]
- Disposal: Dispose of waste materials according to local regulations. Consult the Safety Data Sheet (SDS) for detailed information.[4]

Conclusion

Grubbs Catalyst 2nd Generation is a powerful and versatile tool for the synthesis of a wide array of polymers via ROMP and ADMET polymerization. Its high activity and functional group tolerance have expanded the possibilities for creating novel polymeric materials with tailored properties for various advanced applications. The protocols and data provided in this document serve as a valuable resource for researchers in polymer chemistry and related fields.

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